Scientific Field: Food Safety and Quality Control
Summary of the Application: Omethoate is used in the development of a smartphone colorimetric sensor for the visual and quantitative detection of omethoate in fruits and vegetables .
Methods of Application: The anti-omethoate antibody is conjugated on the surface of the Pt@Au nanozyme as a catalytic functional signal probe, and coating antigen conjugated on the surface of magnetic polystyrene microspheres (MPMs) is used as a separation capture probe . With increasing concentrations of omethoate, the visualization of the sensing system decreases .
Results or Outcomes: Under optimal detection conditions, omethoate could be detected in a linear range of 0.5–50 μg/L (R² = 0.9965), with a detection limit of 0.01 μg/L .
Scientific Field: Agriculture and Food Science
Summary of the Application: Omethoate is used in the development of a hyperspectral imaging system combined with multivariate methods to identify wheat kernels with different concentrations of omethoate on the surface .
Methods of Application: A hyperspectral imaging system of 866.4–1701.0 nm was selected and combined with multivariate methods . Three preprocessing methods, three feature extraction algorithms, and three classifier models were applied to make a comparison .
Results or Outcomes: The overall classification accuracy of the four types of wheat kernels reached 98.75%, which indicates that the selected model is reliable .
Scientific Field: Environmental Science and Toxicology
Summary of the Application: Omethoate is used in the development of a surface-enhanced Raman spectroscopy (SERS) method for rapid detection of omethoate (an organophosphorus pesticide) in standard solution and peach extract .
Methods of Application: SERS was used with a silver colloid substrate .
Results or Outcomes: The characteristic wavenumber of the pesticide could be precisely identified using the SERS method .
Scientific Field: Environmental Science and Monitoring
Summary of the Application: Omethoate is used in the development of a simple homogeneous photoelectrochemical (PEC) sensing platform for the sensitive detection of omethoate .
Methods of Application: The Bi2S3@Bi2Sn2O7 heterojunction was used as a photoactive material to provide stable background photocurrent signals .
Results or Outcomes: The PEC sensing platform based on an alkaline phosphatase (ALP)–mediated pesticide assay was established for the sensitive detection of omethoate .
Scientific Field: Nanotechnology and Food Safety
Summary of the Application: Omethoate is used in the development of a smartphone colorimetric sensor based on Pt@Au nanozyme for visual and quantitative detection of omethoate in fruit and vegetables .
Methods of Application: The anti-omethoate antibody was conjugated on the surface of the Pt@Au nanozyme as a catalytic functional signal probe .
Scientific Field: Remote Sensing and Agriculture
Summary of the Application: Omethoate is used in the development of a hyperspectral imaging system combined with multivariate methods to study the residues of different concentrations of omethoate on wheat grain surface .
Methods of Application: A hyperspectral imaging system of 866.4–1701.0 nm was selected and combined with multivariate methods .
Scientific Field: Bioanalytical Chemistry
Summary of the Application: Omethoate is used in the development of a homogeneous photoelectrochemical (PEC) sensing platform for the sensitive detection of omethoate .
Methods of Application: The Bi2S3@Bi2Sn2O7 heterojunction was used as a photoactive material to provide stable background photocurrent signals . The inhibition of omethoate on alkaline phosphatase (ALP) and PEC determination was carried out in the homogeneous system .
Results or Outcomes: The PEC sensor showed high sensitivity to the target omethoate within a dynamic range of 0.05~500 ng mL−1, and the detection limit was 0.0146 ng mL−1 .
Scientific Field: Food Analytical Methods
Results or Outcomes: The characteristic wavenumber of the pesticide could be precisely identified using the SERS method . The calculated limits of detection for omethoate in standard solution and in peach extracts were 0.001 mg L−1 and 0.01 mg kg−1, respectively .
Scientific Field: Food Quality Control
Methods of Application: With increasing concentrations of omethoate, the visualization of the sensing system decreases, and the B-value obtained via the smartphone drops .
Results or Outcomes: Under optimal detection conditions, the omethoate could be detected in a linear range of 0.5–50 μg/L (R² = 0.9965), with a detection limit of 0.01 μg/L .
Omethoate is a systemic organophosphorus insecticide and acaricide, chemically represented as O,O-dimethyl S-methylcarbamoylmethyl phosphorothioate (C₅H₁₂NO₄PS). It is primarily used in horticulture and agriculture to control a variety of insects and mites. The compound functions by inhibiting the enzyme acetylcholinesterase, leading to an overstimulation of the nervous system due to the accumulation of acetylcholine at nerve synapses .
Omethoate is typically available as a soluble concentrate and is recognized for its high toxicity, particularly through oral and dermal exposure. The acceptable daily intake has been established at 0.0004 mg/kg body weight, reflecting ongoing safety assessments due to its potential health hazards .
The primary chemical reaction involving omethoate is its irreversible inhibition of acetylcholinesterase. This enzyme plays a crucial role in breaking down acetylcholine, a neurotransmitter essential for nerve impulse transmission. When omethoate binds to acetylcholinesterase, it prevents this breakdown, resulting in prolonged nerve signal transmission .
Kinetic studies indicate that the interaction between omethoate and acetylcholinesterase is bimolecular, with omethoate being 75-100 times more potent than its parent compound in inhibiting this enzyme .
Omethoate exhibits significant biological activity as an insecticide due to its neurotoxic effects on target pests. Its mechanism of action involves the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine, which causes continuous stimulation of the nervous system in insects and mites .
In mammals, exposure to omethoate can lead to symptoms such as respiratory distress, convulsions, and potentially death due to acute toxicity. The LD50 values for oral exposure in rats range from 22 to 65 mg/kg body weight, indicating high toxicity .
Omethoate can be synthesized through several chemical pathways involving the reaction of dimethyl phosphorothioate with methyl carbamate derivatives. The synthesis typically involves:
This synthesis method allows for the production of omethoate with specific purity levels required for agricultural applications .
Omethoate is primarily used in agriculture for:
Research has indicated that omethoate interacts with various biological systems beyond its target pests. Studies have shown that it can affect cholinergic activity in non-target organisms, including amphibians. For instance, exposure can lead to fluctuations in acetylcholinesterase activity in frogs treated with omethoate .
Additionally, omethoate's interaction with other chemicals has been studied to understand potential synergistic or antagonistic effects on biological systems, particularly concerning neurotoxicity and immunotoxicity .
Several compounds share structural similarities or mechanisms of action with omethoate. Below are some notable examples:
Compound | Chemical Structure | Mechanism of Action | Unique Features |
---|---|---|---|
Dimethoate | O,O-dimethyl S-methylcarbamate | Inhibits acetylcholinesterase | Precursor to omethoate; less potent |
Malathion | O,O-dimethyl phosphorothioate | Inhibits acetylcholinesterase | Used widely; less toxic than omethoate |
Chlorpyrifos | O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate | Inhibits acetylcholinesterase | Broad-spectrum insecticide; environmental concerns |
Fenthion | O,O-dimethyl S-(1-methyl-2-propynyl) phosphorothioate | Inhibits acetylcholinesterase | Similar toxicological profile |
Omethoate stands out due to its high potency as an acetylcholinesterase inhibitor compared to these similar compounds. Its unique structure allows it to be more effective against specific pests while also posing significant risks to non-target organisms .
Omethoate functions as a potent acetylcholinesterase (AChE) inhibitor, binding irreversibly to the enzyme’s active site and preventing acetylcholine hydrolysis. Structural analysis reveals its organothiophosphate group undergoes oxidative desulfuration to form the oxon analog, which phosphorylates the serine hydroxyl group within AChE’s catalytic triad [1] [4]. This phosphorylation disrupts neurotransmission, leading to acetylcholine accumulation and subsequent overstimulation of cholinergic receptors [1].
In vitro kinetic studies comparing human and rat erythrocyte AChE inhibition demonstrate omethoate’s high inhibitory potency. The bimolecular rate constant (kᵢ), which quantifies the efficiency of enzyme inhibition, ranges from 3.70 × 10⁴ to 6.58 × 10⁴ L·mol⁻¹·min⁻¹ in rats and 3.50 × 10⁴ to 6.94 × 10⁴ L·mol⁻¹·min⁻¹ in humans [6]. These values indicate minimal interspecies variability, suggesting similar pharmacodynamic effects across mammals (Table 1).
Table 1. Comparative AChE Inhibition Kinetics of Omethoate
Species | kᵢ Range (L·mol⁻¹·min⁻¹) |
---|---|
Rat | 3.70 × 10⁴ – 6.58 × 10⁴ |
Human | 3.50 × 10⁴ – 6.94 × 10⁴ |
Mixed-type inhibition kinetics have been observed for structurally related organophosphates, where inhibitors bind both free enzymes and enzyme-substrate complexes [2]. While omethoate’s exact binding mode requires further elucidation, its affinity for hydrophobic subsites near AChE’s active gorge likely contributes to sustained enzyme inactivation [5].
Omethoate disrupts redox homeostasis in non-target species, as evidenced by elevated oxidative stress biomarkers. In Allium cepa, exposure to 5.7 mg/L omethoate increased superoxide dismutase (SOD) and catalase (CAT) activities by 218% and 194%, respectively, compared to controls [3]. Concurrently, malondialdehyde (MDA) levels, indicative of lipid peroxidation, rose by 3.1-fold, confirming membrane damage (Table 3).
Table 3. Oxidative Stress Parameters in Allium cepa Under Omethoate Exposure
Parameter | 2.0 mg/L | 3.1 mg/L | 5.7 mg/L |
---|---|---|---|
SOD Activity (%) | +145 | +182 | +218 |
CAT Activity (%) | +120 | +157 | +194 |
MDA Level (fold) | 1.8 | 2.4 | 3.1 |
The pesticide also reduced chlorophyll a and b content by 44% and 52% at 5.7 mg/L, impairing photosynthetic efficiency [3]. These effects correlate with ROS overproduction, which oxidizes cellular macromolecules and depletes antioxidant reserves. In animals, analogous mechanisms may compromise organ function, particularly in tissues with high metabolic rates, such as the liver and nervous system.
Acute Toxic;Irritant;Environmental Hazard